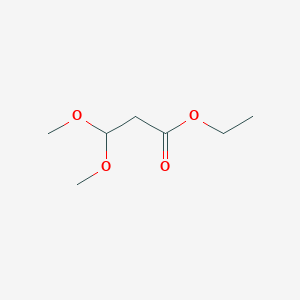
4,4'-Dicyanatobiphenyl
Vue d'ensemble
Description
'4,4'-Dicyanatobiphenyl' (DCB) is a chemical compound that belongs to the family of aromatic compounds. It is widely used in the field of materials science, especially in the synthesis of liquid crystal polymers, which have various applications in the electronics industry. The compound has also been studied for its potential use in drug delivery systems, due to its unique chemical properties.
Applications De Recherche Scientifique
Liquid Crystalline Thermosets
Research by Mormann and Zimmermann (1996) explored the use of 4,4'-dicyanatobiphenyl in the synthesis of liquid crystalline thermosets. They found that networks with frozen nematic textures could be obtained from this compound, although it tended to form an isotropic network under certain conditions. This study highlights the potential use of this compound in creating materials with specific thermal and optical properties (Mormann & Zimmermann, 1996).
Molecular Structure
In a study by Britton and Young (2003), the molecular structure of this compound was detailed. They noted that the molecules stack with overlapping π systems and form chains held together by antiparallel C—N⋯C—N interactions. This structural insight is crucial for understanding how this compound behaves in different chemical contexts, which can be beneficial for designing materials and reactions (Britton & Young, 2003).
Blend Cure Reactions
The cure reactions of blends involving this compound were investigated by Liu, Yu, and Li (2006). They focused on the interactions between bisphenol A dicyanate ester and 4,4'-bismaleimidodiphenylmethane, offering insights into the complex chemical behaviors of these materials. This research is significant for industries that use these compounds in manufacturing processes, such as electronics and coatings (Liu, Yu, & Li, 2006).
Propriétés
IUPAC Name |
[4-(4-cyanatophenyl)phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c15-9-17-13-5-1-11(2-6-13)12-3-7-14(8-4-12)18-10-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJGXMCFSSDPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC#N)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568453 | |
| Record name | [1,1'-Biphenyl]-4,4'-diyl dicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219-14-3 | |
| Record name | [1,1'-Biphenyl]-4,4'-diyl dicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B1628197.png)





![N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide](/img/structure/B1628208.png)

![1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1628211.png)



